molecular formula C22H16BrN3O2 B10998459 N-(3-bromophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(3-bromophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B10998459
M. Wt: 434.3 g/mol
InChI Key: QMTLUTCKOOHAIO-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide: is a complex organic compound that features a bromophenyl group, a naphthyl group, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Naphthyl Group: This step often involves a Friedel-Crafts acylation reaction, where the naphthyl group is introduced to the pyridazinone core.

    Bromination: The bromophenyl group is introduced via electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide.

    Amidation: The final step involves the formation of the amide bond between the bromophenyl group and the pyridazinone core, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-bromophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide:

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s aromatic groups and potential for functionalization make it a candidate for the development of organic semiconductors or other advanced materials.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The exact mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, potentially inhibiting or activating them. The molecular targets could include kinases, proteases, or G-protein coupled receptors, with pathways involving signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
  • N-(3-fluorophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
  • N-(3-methylphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Uniqueness

  • The presence of the bromine atom in N-(3-bromophenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can significantly influence its reactivity and interaction with biological targets compared to its chloro, fluoro, and methyl analogs. Bromine’s larger size and different electronic properties can lead to unique binding interactions and potentially different biological activities.

Properties

Molecular Formula

C22H16BrN3O2

Molecular Weight

434.3 g/mol

IUPAC Name

N-(3-bromophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C22H16BrN3O2/c23-18-6-3-7-19(13-18)24-21(27)14-26-22(28)11-10-20(25-26)17-9-8-15-4-1-2-5-16(15)12-17/h1-13H,14H2,(H,24,27)

InChI Key

QMTLUTCKOOHAIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)Br

Origin of Product

United States

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